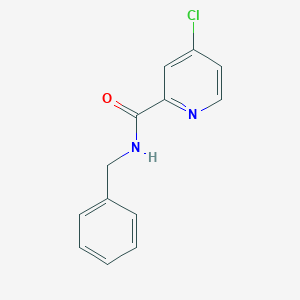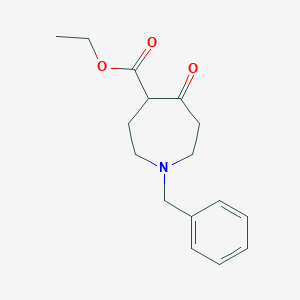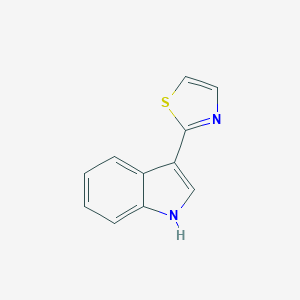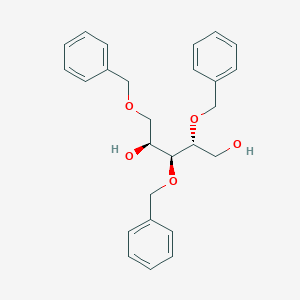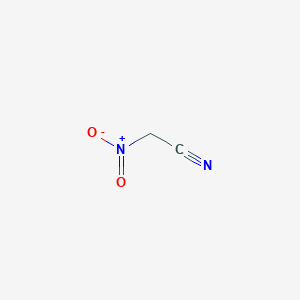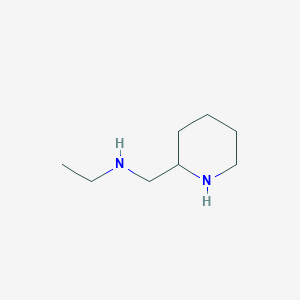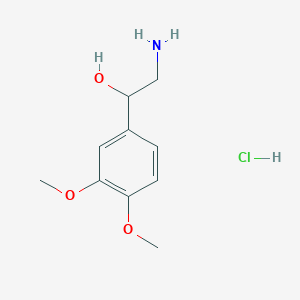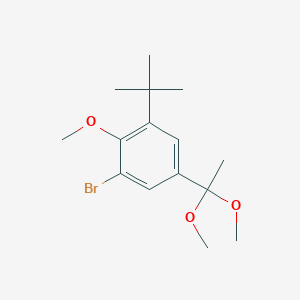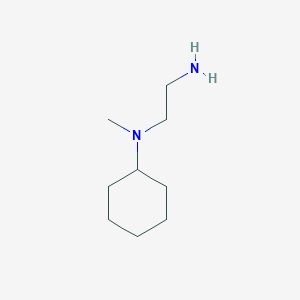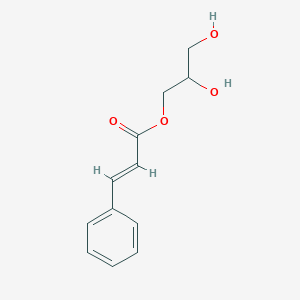
2,3-Dihydroxypropyl (E)-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxypropyl (E)-3-phenylprop-2-enoate, commonly known as DHPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DHPP is a chiral molecule that belongs to the family of hydroxycarboxylic acids. It has a molecular formula of C12H12O5 and a molecular weight of 236.22 g/mol.
Mechanism Of Action
The mechanism of action of DHPP is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. DHPP has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress and inflammation. It has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical And Physiological Effects
DHPP has been shown to have several biochemical and physiological effects. In vitro studies have shown that DHPP can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that cause inflammation. DHPP has also been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of leukotrienes that play a role in asthma and allergic reactions. In vivo studies have shown that DHPP can reduce inflammation and oxidative stress in animal models of disease.
Advantages And Limitations For Lab Experiments
DHPP has several advantages for lab experiments, including its high purity and stability. DHPP can be easily synthesized in the lab, and its reactivity can be tuned by modifying the reaction conditions and reagents used in the synthesis process. However, DHPP also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on DHPP. One area of interest is the development of DHPP-based drugs for the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Another area of interest is the use of DHPP in agriculture to improve crop yield and enhance plant growth. Additionally, DHPP can be used as a building block for the synthesis of novel materials and polymers with unique properties. Further research is needed to fully understand the mechanism of action of DHPP and its potential applications in various fields.
In conclusion, DHPP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DHPP can be synthesized through a two-step process, and its reactivity can be tuned by modifying the reaction conditions and reagents used in the synthesis process. DHPP has been extensively studied for its potential applications in pharmaceuticals, agriculture, and material science. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties, and it has been studied for its potential use in the treatment of various diseases. DHPP has several advantages for lab experiments, including its high purity and stability, but it also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Further research is needed to fully understand the mechanism of action of DHPP and its potential applications in various fields.
Synthesis Methods
DHPP can be synthesized through a two-step process involving the reaction of phenylacetic acid with glycidol, followed by the oxidation of the resulting product with potassium permanganate. The reaction conditions and reagents used in the synthesis process can be optimized to yield high purity and yield of DHPP.
Scientific Research Applications
DHPP has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and material science. In pharmaceuticals, DHPP has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in the treatment of diabetes and neurodegenerative diseases. In agriculture, DHPP has been shown to enhance plant growth and improve crop yield. In material science, DHPP has been used as a building block for the synthesis of novel polymers and materials.
properties
CAS RN |
132928-39-3 |
|---|---|
Product Name |
2,3-Dihydroxypropyl (E)-3-phenylprop-2-enoate |
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2,3-dihydroxypropyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C12H14O4/c13-8-11(14)9-16-12(15)7-6-10-4-2-1-3-5-10/h1-7,11,13-14H,8-9H2/b7-6+ |
InChI Key |
LECCRMLPHATJIB-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OCC(CO)O |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC(CO)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC(CO)O |
synonyms |
2-Propenoic acid, 3-phenyl-, 2,3-dihydroxypropyl ester, (2E)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B168462.png)
